1-Isocyanato-3-prop-2-enoxybenzene
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Overview
Description
1-Isocyanato-3-prop-2-enoxybenzene is an organic compound characterized by the presence of an isocyanate group and a prop-2-enoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-prop-2-enoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3-prop-2-enoxybenzene with phosgene to introduce the isocyanate group. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-3-prop-2-enoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and catalysts such as triethylamine.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products:
Ureas and Carbamates: Formed from the reaction with amines and alcohols.
Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
1-Isocyanato-3-prop-2-enoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-isocyanato-3-prop-2-enoxybenzene exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
1-Isocyanato-3-methylbenzene: Similar structure but with a methyl group instead of a prop-2-enoxy group.
3-Phenoxyphenyl isocyanate: Contains a phenoxy group instead of a prop-2-enoxy group.
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-isocyanato-3-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H9NO2/c1-2-6-13-10-5-3-4-9(7-10)11-8-12/h2-5,7H,1,6H2 |
InChI Key |
GBPAYWNNAZKORT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)N=C=O |
Origin of Product |
United States |
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